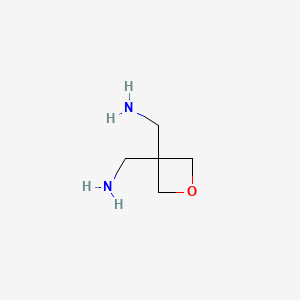
3,3-Oxetanedimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Oxetanedimethanamine typically involves the reaction of oxetane derivatives with amines under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes . large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Oxetanedimethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Oxetanedimethanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of oxetane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: While not directly used in medicine, this compound is valuable in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may possess pharmacological properties that can be explored for therapeutic applications .
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3,3-Oxetanedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
[3-(Aminomethyl)oxetan-3-yl]methanol: Similar in structure but with a hydroxyl group instead of an amine.
[3-(Aminomethyl)oxetan-3-yl]acetic acid: Contains a carboxylic acid group instead of an amine.
[3-(Aminomethyl)oxetan-3-yl]ethylamine: Similar structure with an ethyl group attached to the oxetane ring.
Uniqueness: The uniqueness of 3,3-Oxetanedimethanamine lies in its specific structure, which allows for versatile chemical modifications. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJQFVDVUKOSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














